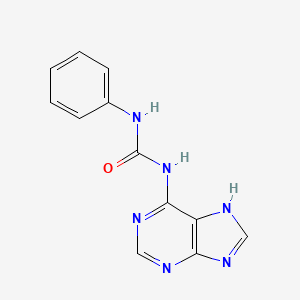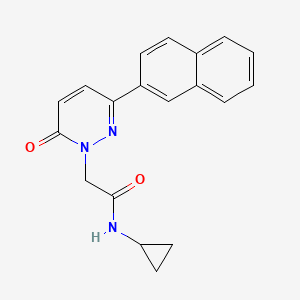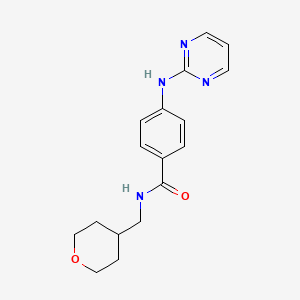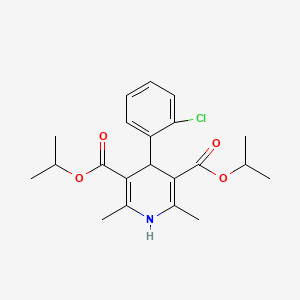
N-Phenyl-N'-(1H-purin-6-yl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Phenyl-N’-(1H-purin-6-yl)urea is a chemical compound with the molecular formula C12H10N6O. It is known for its unique structure, which combines a phenyl group with a purine moiety through a urea linkage. This compound has garnered interest in various fields of scientific research due to its potential biological activities and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N’-(1H-purin-6-yl)urea typically involves the reaction of a phenyl isocyanate with a purine derivative. One common method includes the reaction of phenyl isocyanate with 6-aminopurine under controlled conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, and the reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
Industrial production of N-Phenyl-N’-(1H-purin-6-yl)urea may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, solvent choice, and reaction time. Purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form.
化学反应分析
Types of Reactions
N-Phenyl-N’-(1H-purin-6-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The phenyl or purine moieties can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents such as halogens or alkylating agents under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can result in various substituted phenyl or purine derivatives.
科学研究应用
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for studying enzyme mechanisms and interactions.
Industry: It can be used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
作用机制
The mechanism of action of N-Phenyl-N’-(1H-purin-6-yl)urea involves its interaction with specific molecular targets. For instance, as a p38α MAP kinase inhibitor, it binds to the active site of the enzyme, preventing its activation and subsequent signaling pathways involved in inflammation . This inhibition can lead to reduced production of inflammatory cytokines and mediators, thereby exerting anti-inflammatory effects.
相似化合物的比较
N-Phenyl-N’-(1H-purin-6-yl)urea can be compared with other similar compounds, such as:
6-(Phenylureido)purine: Similar structure but with different substitution patterns.
N-Phenyl-N’-(9H-purin-6-yl)urea: Another isomer with a different purine linkage.
1-Phenyl-3-(7H-purin-6-yl)urea: A structural isomer with variations in the purine ring attachment.
These compounds share structural similarities but may exhibit different biological activities and properties, highlighting the uniqueness of N-Phenyl-N’-(1H-purin-6-yl)urea in terms of its specific interactions and applications.
属性
分子式 |
C12H10N6O |
|---|---|
分子量 |
254.25 g/mol |
IUPAC 名称 |
1-phenyl-3-(7H-purin-6-yl)urea |
InChI |
InChI=1S/C12H10N6O/c19-12(17-8-4-2-1-3-5-8)18-11-9-10(14-6-13-9)15-7-16-11/h1-7H,(H3,13,14,15,16,17,18,19) |
InChI 键 |
OLMGSBGUOPVTPR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)NC(=O)NC2=NC=NC3=C2NC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{2-[(tetrahydrofuran-2-ylcarbonyl)amino]ethyl}-1H-indole-2-carboxamide](/img/structure/B15103643.png)
![N'-[(Z)-(5-bromothiophen-2-yl)methylidene]-2-{[4-ethyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B15103651.png)
![3-chloro-N-[(2-methyl-1H-indol-3-yl)(pyridin-2-yl)methyl]aniline](/img/structure/B15103662.png)
![(3,5-dimethoxyphenyl)(8-ethoxy-4,4-dimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methanone](/img/structure/B15103663.png)

![3-(3-chlorophenyl)-2H-[1,3,5]triazino[2,1-b][1,3]benzothiazole-2,4(3H)-dione](/img/structure/B15103691.png)
![2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B15103692.png)
![1-{4-[(4,7-dimethoxy-1H-indol-2-yl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B15103697.png)
![(2Z)-2-[1-(2-methylpropyl)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]hydrazinecarbothioamide](/img/structure/B15103705.png)
![1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(5-methyl-2-propan-2-ylcyclohexyl)oxypropan-2-ol](/img/structure/B15103712.png)
![(5Z)-5-({3-[4-(hexyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B15103714.png)

![N-[(2-methyl-1H-indol-3-yl)(phenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B15103736.png)

